molecular formula C7H4F2N2 B1371898 4,7-difluoro-1H-indazole CAS No. 1000341-68-3

4,7-difluoro-1H-indazole

Cat. No.: B1371898
CAS No.: 1000341-68-3
M. Wt: 154.12 g/mol
InChI Key: GEDRPWSWQBCAAN-UHFFFAOYSA-N
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Description

4,7-Difluoro-1H-indazole is a nitrogen-containing heterocyclic compound with a bicyclic structure consisting of a pyrazole ring fused to a benzene ring. The presence of fluorine atoms at the 4 and 7 positions enhances its chemical stability and biological activity. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-difluoro-1H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2,3,4,5,6-pentafluoroacetophenone with hydrazine, which leads to the formation of the desired indazole derivative . The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

4,7-Difluoro-1H-indazole undergoes various chemical reactions, including:

    Electrophilic Substitution: Due to the electron-rich nature of the indazole ring, it readily participates in electrophilic substitution reactions.

    Nucleophilic Substitution: The fluorine atoms can be replaced by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.

Common Reagents and Conditions

    Electrophilic Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are commonly used.

    Nucleophilic Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are typical.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution with bromine can yield 4,7-dibromo-1H-indazole, while nucleophilic substitution with an amine can produce 4,7-diamino-1H-indazole.

Scientific Research Applications

4,7-Difluoro-1H-indazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,7-difluoro-1H-indazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit kinases involved in cell signaling pathways, leading to altered cellular responses . The exact pathways and targets depend on the specific application and the structural modifications of the compound.

Comparison with Similar Compounds

4,7-Difluoro-1H-indazole can be compared with other indazole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical stability and biological activity, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

4,7-difluoro-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F2N2/c8-5-1-2-6(9)7-4(5)3-10-11-7/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEDRPWSWQBCAAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1F)C=NN2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80646723
Record name 4,7-Difluoro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000341-68-3
Record name 4,7-Difluoro-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000341-68-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,7-Difluoro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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